![molecular formula C22H18Br2N2O6S B306410 Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306410.png)
Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the thiazolidine family and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in inflammation and cancer cell growth.
Biochemical and physiological effects:
Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate has been found to have several biochemical and physiological effects. It can improve insulin sensitivity and glucose uptake in diabetic mice. It also has anti-inflammatory properties and can reduce the production of inflammatory cytokines. In addition, it has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate has several advantages for lab experiments. It is stable and easy to synthesize, and its mechanism of action is well understood. However, it has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate. One direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease. Another direction is to develop more potent and selective analogs of this compound. Finally, the development of novel drug delivery systems for this compound could improve its bioavailability and reduce its potential toxicity.
Méthodes De Synthèse
Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate can be synthesized through a multistep process. The first step involves the reaction of 2,6-dibromo-4-nitrophenol with 2-aminothiazolidine-4-carboxylic acid to form a nitro-thiazolidine intermediate. The intermediate is then reduced to form an amine intermediate, which is further reacted with 2,4-thiazolidinedione to form the final product.
Applications De Recherche Scientifique
Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate has shown potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It also has anti-inflammatory properties and can reduce the production of inflammatory cytokines. In addition, it has been found to improve insulin sensitivity and glucose uptake in diabetic mice.
Propriétés
Nom du produit |
Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate |
|---|---|
Formule moléculaire |
C22H18Br2N2O6S |
Poids moléculaire |
598.3 g/mol |
Nom IUPAC |
methyl 2-[2,6-dibromo-4-[(Z)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C22H18Br2N2O6S/c1-12-3-5-14(6-4-12)25-18(27)10-26-21(29)17(33-22(26)30)9-13-7-15(23)20(16(24)8-13)32-11-19(28)31-2/h3-9H,10-11H2,1-2H3,(H,25,27)/b17-9- |
Clé InChI |
CFMXPXPBFLLTIX-MFOYZWKCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC(=O)OC)Br)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC(=O)OC)Br)SC2=O |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC(=O)OC)Br)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



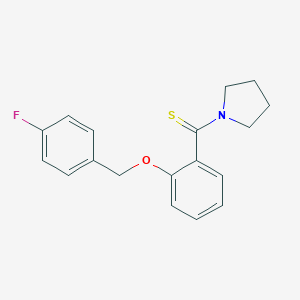
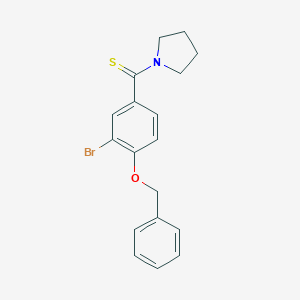
![1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine](/img/structure/B306330.png)


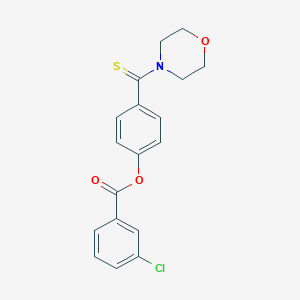
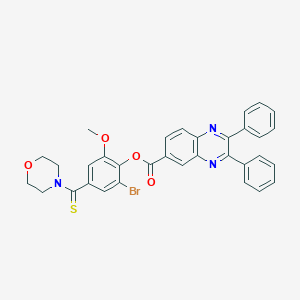
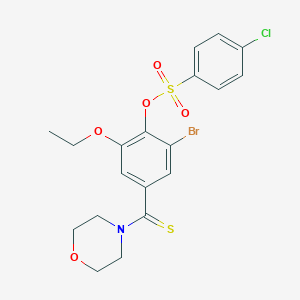
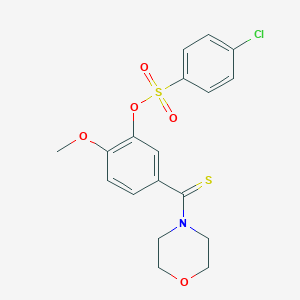

![Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B306356.png)


